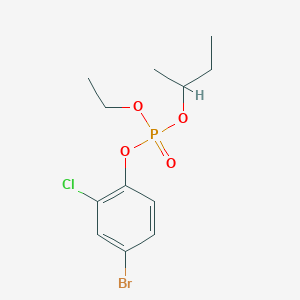![molecular formula C17H16N2O4 B14378075 2-[(Prop-2-en-1-yl)oxy]-5-{[(pyridin-3-yl)methyl]carbamoyl}benzoic acid CAS No. 90183-50-9](/img/structure/B14378075.png)
2-[(Prop-2-en-1-yl)oxy]-5-{[(pyridin-3-yl)methyl]carbamoyl}benzoic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-[(Prop-2-en-1-yl)oxy]-5-{[(pyridin-3-yl)methyl]carbamoyl}benzoic acid is a complex organic compound that features a benzoic acid core substituted with a prop-2-en-1-yloxy group and a pyridin-3-ylmethylcarbamoyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[(Prop-2-en-1-yl)oxy]-5-{[(pyridin-3-yl)methyl]carbamoyl}benzoic acid typically involves multiple steps:
Formation of the Benzoic Acid Core: The starting material, a substituted benzoic acid, is prepared through standard organic synthesis techniques.
Introduction of the Prop-2-en-1-yloxy Group: This step involves the reaction of the benzoic acid derivative with prop-2-en-1-ol under acidic or basic conditions to form the ether linkage.
Attachment of the Pyridin-3-ylmethylcarbamoyl Group: This is achieved through a coupling reaction between the benzoic acid derivative and a pyridin-3-ylmethylamine derivative, often using coupling reagents like EDCI or DCC.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing cost and environmental impact. This could include the use of continuous flow reactors and green chemistry principles.
Chemical Reactions Analysis
Types of Reactions
2-[(Prop-2-en-1-yl)oxy]-5-{[(pyridin-3-yl)methyl]carbamoyl}benzoic acid can undergo various chemical reactions, including:
Oxidation: The prop-2-en-1-yloxy group can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction: The nitro groups, if present, can be reduced to amines.
Substitution: The aromatic ring can undergo electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents like KMnO4 or CrO3 in acidic conditions.
Reduction: Catalytic hydrogenation using Pd/C or chemical reduction using NaBH4.
Substitution: Halogenation using Br2 or nitration using HNO3/H2SO4.
Major Products
Oxidation: Aldehydes or carboxylic acids.
Reduction: Amines.
Substitution: Halogenated or nitrated derivatives.
Scientific Research Applications
2-[(Prop-2-en-1-yl)oxy]-5-{[(pyridin-3-yl)methyl]carbamoyl}benzoic acid has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Medicine: Investigated for its potential as a therapeutic agent due to its unique structural features.
Industry: Used in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of 2-[(Prop-2-en-1-yl)oxy]-5-{[(pyridin-3-yl)methyl]carbamoyl}benzoic acid depends on its specific application. In medicinal chemistry, it may act by binding to specific molecular targets such as enzymes or receptors, thereby modulating their activity. The exact pathways involved would depend on the specific biological context.
Comparison with Similar Compounds
Similar Compounds
- 2-[(Prop-2-en-1-yl)oxy]-5-{[(pyridin-2-yl)methyl]carbamoyl}benzoic acid
- 2-[(Prop-2-en-1-yl)oxy]-5-{[(pyridin-4-yl)methyl]carbamoyl}benzoic acid
Uniqueness
The unique combination of the prop-2-en-1-yloxy and pyridin-3-ylmethylcarbamoyl groups in 2-[(Prop-2-en-1-yl)oxy]-5-{[(pyridin-3-yl)methyl]carbamoyl}benzoic acid provides distinct chemical and biological properties that differentiate it from similar compounds. This uniqueness can be leveraged in various applications, particularly in the development of new therapeutic agents and materials.
Properties
CAS No. |
90183-50-9 |
|---|---|
Molecular Formula |
C17H16N2O4 |
Molecular Weight |
312.32 g/mol |
IUPAC Name |
2-prop-2-enoxy-5-(pyridin-3-ylmethylcarbamoyl)benzoic acid |
InChI |
InChI=1S/C17H16N2O4/c1-2-8-23-15-6-5-13(9-14(15)17(21)22)16(20)19-11-12-4-3-7-18-10-12/h2-7,9-10H,1,8,11H2,(H,19,20)(H,21,22) |
InChI Key |
KOVFCIWCRGTBFT-UHFFFAOYSA-N |
Canonical SMILES |
C=CCOC1=C(C=C(C=C1)C(=O)NCC2=CN=CC=C2)C(=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![5,5-Dimethyl-4,5-dihydropyrazolo[1,5-a]quinoline](/img/structure/B14377997.png)

![Dimethyl [(1-hydroxycyclohexyl)methyl]phosphonate](/img/structure/B14378002.png)
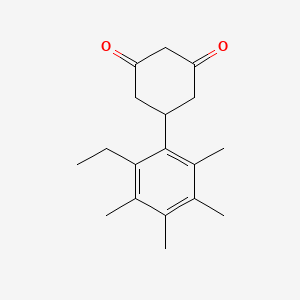
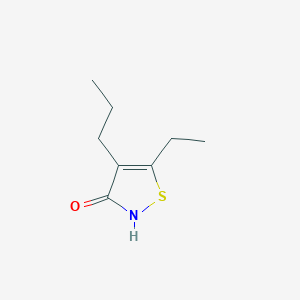
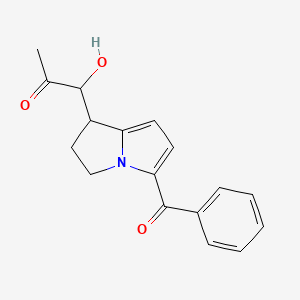
![N-[2-(4-{[10-(1H-Imidazol-1-yl)decyl]oxy}phenyl)ethyl]benzamide](/img/structure/B14378015.png)
![2,2-Dimethyl-1-oxo-3,3a,4,5-tetrahydro-2H-1lambda~5~-benzo[g]indole](/img/structure/B14378025.png)

![1-[(2-Methyl-2-nonyl-1,3-dioxolan-4-YL)methyl]azepane](/img/structure/B14378031.png)
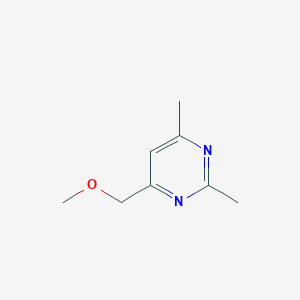
![N-[4-(3,4-dimethoxyphenyl)-2-oxocyclohex-3-en-1-yl]acetamide](/img/structure/B14378039.png)
